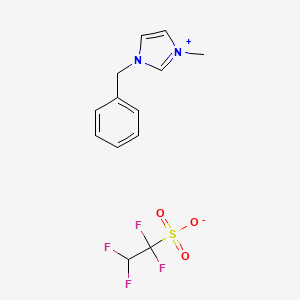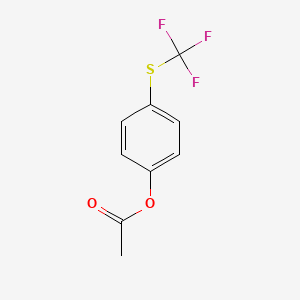
4-(Trifluoromethylthio)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethylthio)phenyl acetate, or 4-TFMTA, is an organic compound used in a number of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is soluble in both organic solvents and water. It is a versatile compound that is used in the synthesis of many different chemicals and materials, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
4-TFMTA is used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and dyes. In addition, 4-TFMTA has been used in the synthesis of catalysts and in the production of biodegradable plastics.
Mécanisme D'action
4-TFMTA is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-TFMTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the production of reactive oxygen species. In addition, 4-TFMTA has been shown to reduce the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as to reduce the activity of enzymes involved in the breakdown of neurotransmitters.
Advantages and Limitations for Laboratory Experiments
4-TFMTA has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. It is also a versatile compound that can be used in the synthesis of a wide range of compounds. On the other hand, it is a highly reactive compound and should be handled with caution. In addition, it is a volatile compound and should be stored in a sealed container to prevent evaporation.
Orientations Futures
4-TFMTA has a number of potential future directions. One potential direction is the development of more efficient and cost-effective methods for its synthesis. In addition, further research could be done to explore its potential applications in the fields of medicine and agriculture. Furthermore, research could be done to investigate its potential effects on the environment, as well as to explore its potential toxicity and other safety concerns. Finally, research could be done to further explore its biochemical and physiological effects, in order to better understand its potential therapeutic applications.
Méthodes De Synthèse
4-TFMTA is synthesized through a reaction between trifluoroacetic acid and 4-methylthiophenol. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, with a base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and proceeds quickly, usually with a yield of 80-90%.
Propriétés
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMBPVCMOFCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


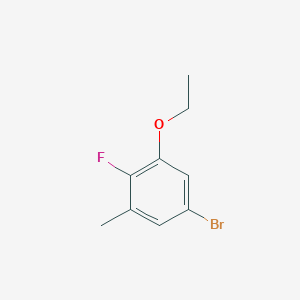
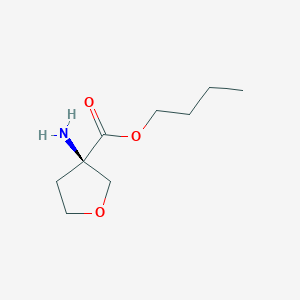
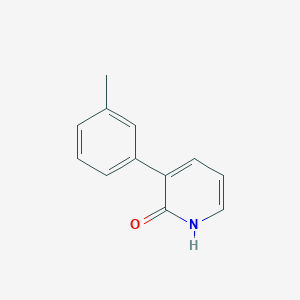
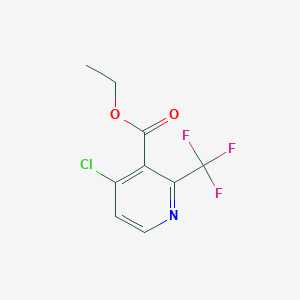
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
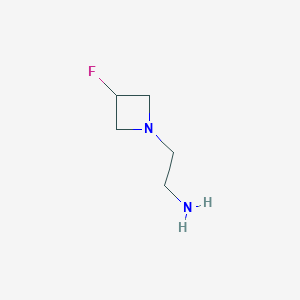
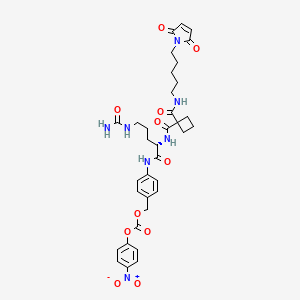
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
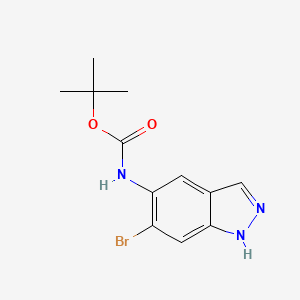
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
